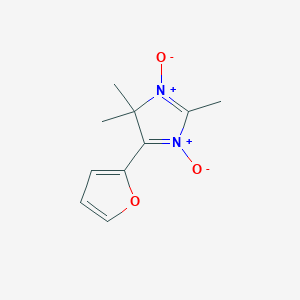![molecular formula C15H9Cl2IN4OS B4878991 1-(2,4-Dichlorophenyl)-3-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4878991.png)
1-(2,4-Dichlorophenyl)-3-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichlorophenyl)-3-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea is a complex organic compound that features a unique combination of dichlorophenyl, iodophenyl, and thiadiazolyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-3-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea typically involves multiple steps:
Formation of the Thiadiazole Ring: This step involves the reaction of a suitable precursor with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Introduction of the Iodophenyl Group: The iodophenyl group is introduced through a halogenation reaction, often using iodine and a suitable catalyst.
Coupling with Dichlorophenyl Urea: The final step involves coupling the iodophenyl-thiadiazole intermediate with dichlorophenyl urea under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Dichlorophenyl)-3-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium iodide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Applications De Recherche Scientifique
1-(2,4-Dichlorophenyl)-3-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol: Another compound with a dichlorophenyl group, known for its antifungal properties.
2-Iodophenyl-1,3,4-thiadiazole: A simpler analog that lacks the urea moiety but retains the thiadiazole ring.
Uniqueness
1-(2,4-Dichlorophenyl)-3-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2IN4OS/c16-8-5-6-12(10(17)7-8)19-14(23)20-15-22-21-13(24-15)9-3-1-2-4-11(9)18/h1-7H,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKOCSQZXZXZHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2IN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-(1,3-benzodioxol-5-yl)-6-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B4878919.png)
![N-[3-(cyclopropylcarbamoyl)-4-phenylthiophen-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4878926.png)
![4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4878932.png)

![2-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4878950.png)
![5-{4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4878952.png)

![N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N-(2-fluorophenyl)methanesulfonamide](/img/structure/B4878959.png)
![N-[1-(1-adamantyl)propyl]-3-(1,3-benzodioxol-5-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4878973.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4878977.png)

![(5E)-1-(3,4-dimethylphenyl)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4878989.png)
![N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-3-methoxybenzamide](/img/structure/B4879007.png)
![3-(4-CHLOROPHENYL)-N~5~-(2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}ETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4879014.png)
